molecular formula C31H32O8 B14645941 6-Methoxygossypol CAS No. 54302-42-0

6-Methoxygossypol

Cat. No.: B14645941
CAS No.: 54302-42-0
M. Wt: 532.6 g/mol
InChI Key: QSEHQWFPCMNMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxygossypol is a naturally occurring derivative of gossypol, a polyphenolic compound found in the cotton plant (Gossypium sp.). This compound has garnered significant interest due to its diverse bioactivities, including antioxidant, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxygossypol can be synthesized from gossypol through methylation. The process involves dissolving gossypol in solvents such as acetone, diethyl ether, or cyclohexanone, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed, followed by chemical modification. The extracted gossypol is subjected to methylation under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxygossypol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxygossypol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxygossypol involves its interaction with cellular proteins and enzymes. It exerts its effects by:

Comparison with Similar Compounds

Uniqueness of 6-Methoxygossypol: this compound is unique due to its balanced bioactivities, making it a versatile compound for various applications. Unlike gossypol, it exhibits lower toxicity, making it more suitable for therapeutic use .

Properties

CAS No.

54302-42-0

Molecular Formula

C31H32O8

Molecular Weight

532.6 g/mol

IUPAC Name

7-(8-formyl-1,7-dihydroxy-6-methoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C31H32O8/c1-12(2)20-16-8-14(5)22(28(36)24(16)18(10-32)26(34)30(20)38)23-15(6)9-17-21(13(3)4)31(39-7)27(35)19(11-33)25(17)29(23)37/h8-13,34-38H,1-7H3

InChI Key

QSEHQWFPCMNMPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)OC)C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.